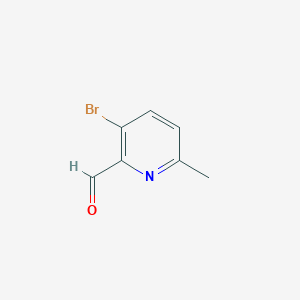
tert-butyl 2-amino-5-(propan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-5-(propan-2-yl)benzoate, also known as TBPA, is a versatile organic compound that has been used in a variety of scientific applications. It is a tert-butyl ester of a primary amine and a benzoic acid, and is used in organic synthesis, biochemistry, and analytical chemistry. TBPA has a variety of interesting properties, such as its ability to form hydrogen bonds, its stability in aqueous solutions, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pyridines and heterocyclic compounds. It has also been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes. This compound has also been used as a fluorescent probe to study the structure and dynamics of biological systems.
Wirkmechanismus
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has been found to have a variety of interesting properties that make it useful in scientific research. It has a low pKa, which allows it to form hydrogen bonds with other molecules. It is also relatively stable in aqueous solutions, which makes it useful for studying biological systems. In addition, this compound is non-toxic, making it safe to use in laboratory experiments.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of enzymes, as it can bind to active sites on the enzymes and inhibit their activity. It has also been used to study the structure and dynamics of biological systems, as it can bind to DNA and proteins and alter their structure and function. In addition, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has a number of advantages that make it useful in laboratory experiments. It is relatively stable in aqueous solutions, which makes it useful for studying biological systems. In addition, it is non-toxic, which makes it safe to use in laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in organic solvents, which can limit its use in certain types of experiments. In addition, it can interact with other molecules, which can alter the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl 2-amino-5-(propan-2-yl)benzoate research. One potential direction is the use of this compound as a fluorescent probe for studying the structure and dynamics of biological systems. Another potential direction is the use of this compound as a drug candidate. This compound could be used to treat a variety of diseases, such as inflammation and pain. Additionally, this compound could be used to study the mechanism of action of enzymes, as it can bind to active sites on the enzymes and inhibit their activity. Finally, this compound could be used to synthesize other compounds, such as pyridines and heterocyclic compounds.
Synthesemethoden
Tert-butyl 2-amino-5-(propan-2-yl)benzoate can be synthesized through a simple two-step reaction. The first step is the reaction of tert-butyl alcohol and benzoic acid, which yields tert-butyl benzoate. The second step is the reaction of tert-butyl benzoate with an amine, such as ethylenediamine or ammonia, which yields this compound. This two-step reaction is simple, cost-effective, and can be easily scaled up.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-amino-5-(propan-2-yl)benzoate involves the reaction of tert-butyl 2-amino benzoate with propan-2-yl magnesium bromide followed by acidification to yield the final product.", "Starting Materials": [ "tert-butyl 2-amino benzoate", "propan-2-yl magnesium bromide", "diethyl ether", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "sodium sulfate" ], "Reaction": [ "Add propan-2-yl magnesium bromide to a solution of tert-butyl 2-amino benzoate in diethyl ether at -78°C and stir for 1 hour.", "Warm the reaction mixture to room temperature and stir for an additional 2 hours.", "Quench the reaction with hydrochloric acid and extract the organic layer with dichloromethane.", "Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.", "Dissolve the crude product in a mixture of methanol and hydrochloric acid and stir for 1 hour.", "Neutralize the solution with sodium hydroxide and extract the product with dichloromethane.", "Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 2-amino-5-(propan-2-yl)benzoate." ] } | |
CAS-Nummer |
2248371-43-7 |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




